tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane
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Overview
Description
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a cyclohexene ring with an ethenyl substituent, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane typically involves the reaction of a cyclohexene derivative with a silylating agent. One common method is the reaction of 3-ethenylcyclohex-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce various silanes.
Scientific Research Applications
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane involves its interaction with various molecular targets. The compound can act as a silylating agent, transferring its silyl group to other molecules. This process often involves the formation of a transient intermediate, which then reacts with the target molecule to form the final product. The pathways involved depend on the specific reaction conditions and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar silyl and tert-butyl groups but different core structure.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another organosilicon compound with a tert-butyl group and different functional groups.
Uniqueness
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane is unique due to its combination of a cyclohexene ring with an ethenyl substituent and a dimethylsilane moiety
Properties
CAS No. |
143733-94-2 |
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Molecular Formula |
C14H26OSi |
Molecular Weight |
238.44 g/mol |
IUPAC Name |
tert-butyl-(3-ethenylcyclohex-2-en-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C14H26OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7,11,13H,1,8-10H2,2-6H3 |
InChI Key |
HRNXYPXYNFUOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(=C1)C=C |
Origin of Product |
United States |
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